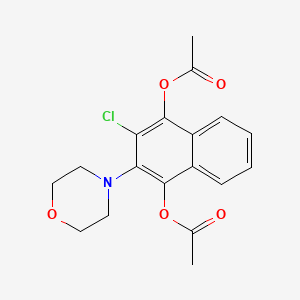
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate, also known as CDDP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, which is a common aromatic hydrocarbon that is found in many natural and synthetic compounds. CDDP is a highly stable and soluble compound that has been used in a variety of research settings due to its unique properties and characteristics.
作用機序
The mechanism of action of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This compound has been shown to affect the function of certain ion channels and receptors, which can have a significant impact on cellular signaling and communication.
Biochemical and Physiological Effects:
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of biochemical and physiological effects in various research settings. This compound has been shown to affect the function of certain enzymes and proteins, which can have a significant impact on cellular processes. Additionally, 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of physiological effects, including changes in heart rate, blood pressure, and respiration.
実験室実験の利点と制限
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is its stability and solubility, which makes it easy to work with in a variety of research settings. Additionally, 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms. However, there are also some limitations to using 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate in lab experiments, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are a number of future directions for research on 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate. One potential area of research is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Additionally, there is a need for further research into the mechanism of action of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate, which could lead to the development of new drugs and therapies. Finally, there is a need for further research into the potential applications of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate in various research settings, including biochemistry, pharmacology, and toxicology.
合成法
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate can be synthesized through a variety of methods, including chemical reactions between naphthalene and other compounds. One common method involves the reaction of naphthalene with chloroacetic acid and morpholine, which results in the formation of 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate. This synthesis method has been widely used in research settings due to its simplicity and efficiency.
科学的研究の応用
2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been extensively studied for its potential applications in scientific research. This compound has been used in a variety of research settings, including biochemistry, pharmacology, and toxicology. 2-chloro-3-(4-morpholinyl)-1,4-naphthalenediyl diacetate has been shown to have a number of unique properties that make it a valuable tool for studying various biological processes and mechanisms.
特性
IUPAC Name |
(4-acetyloxy-3-chloro-2-morpholin-4-ylnaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(21)24-17-13-5-3-4-6-14(13)18(25-12(2)22)16(15(17)19)20-7-9-23-10-8-20/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFAXPOFXGENBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=CC=CC=C21)OC(=O)C)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyloxy-3-chloro-2-morpholin-4-ylnaphthalen-1-yl) acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![ethyl 2-amino-4-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5975052.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B5975064.png)
![4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5975078.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5975086.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5975091.png)
![1-[chloro(diphenyl)acetyl]pyrrolidine](/img/structure/B5975099.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B5975114.png)
![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B5975126.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5975134.png)
![2-{[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5975137.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5975138.png)